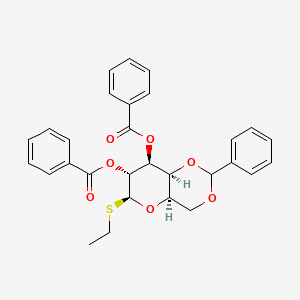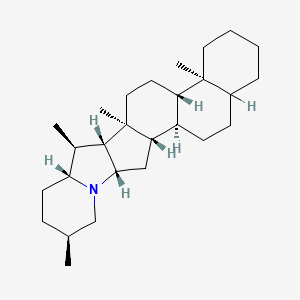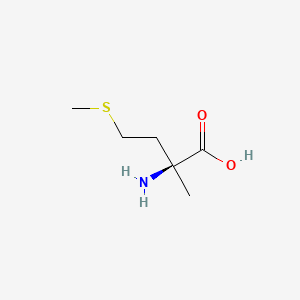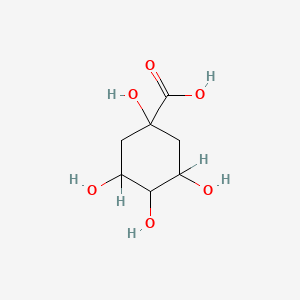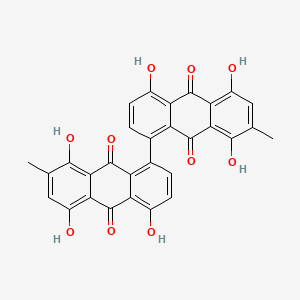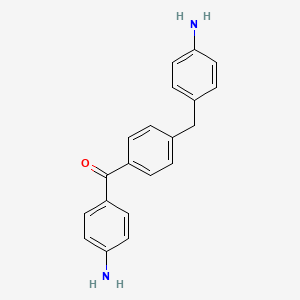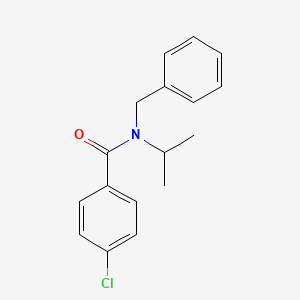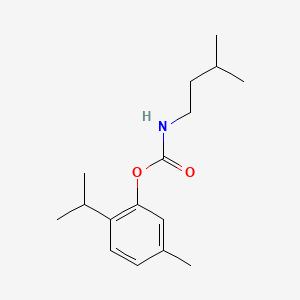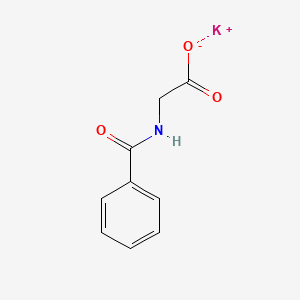
4-Phenyl-4-pentenoic acid
Vue d'ensemble
Description
4-Phenyl-4-pentenoic acid (PPA) is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is also known as cinnamylacetic acid and is widely used in scientific research. PPA has gained significant attention due to its unique chemical structure and potential applications in various fields.
Mécanisme D'action
PPA has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities. The mechanism of action of PPA is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in the production of inflammatory mediators. PPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
PPA has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. PPA has also been shown to decrease the levels of prostaglandin E2 (PGE2), which is involved in the inflammatory response. PPA has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
PPA has several advantages and limitations for lab experiments. One of the significant advantages of PPA is its easy synthesis, which makes it readily available for use in various experiments. PPA is also relatively stable and can be stored for an extended period. However, PPA has limitations in terms of solubility, which can affect its bioavailability and efficacy. PPA is also sensitive to heat and light, which can affect its stability.
Orientations Futures
There are several future directions for the research on PPA. One of the significant future directions is to explore the potential applications of PPA in the synthesis of new pharmaceuticals. PPA has been shown to have various biological activities, and its derivatives may have potential applications in the treatment of various diseases. Another future direction is to explore the mechanism of action of PPA and its derivatives. Understanding the mechanism of action of PPA can help in the development of new drugs with improved efficacy and fewer side effects. Finally, future research can focus on improving the solubility and stability of PPA to enhance its bioavailability and efficacy.
Conclusion
In conclusion, PPA is a chemical compound that has gained significant attention due to its unique chemical structure and potential applications in various fields. PPA can be synthesized using different methods, including the aldol condensation reaction, Wittig reaction, and Michael addition reaction. PPA has been widely used in scientific research due to its potential applications in the synthesis of biologically active compounds and pharmaceuticals. PPA has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor activities. Future research can focus on exploring the potential applications of PPA in the synthesis of new pharmaceuticals, understanding its mechanism of action, and improving its solubility and stability.
Applications De Recherche Scientifique
PPA has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of PPA is in the synthesis of biologically active compounds. PPA has been used as a starting material for the synthesis of various natural products, such as flavonoids, lignans, and coumarins. PPA has also been used in the synthesis of pharmaceuticals, such as antihypertensive agents and anti-inflammatory drugs.
Propriétés
IUPAC Name |
4-phenylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOMVBNPPKGQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-4-pentenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



